molecular formula C4H4BrNOS B1381964 2(3H)-Thiazolone, 4-(bromomethyl)- CAS No. 55002-65-8

2(3H)-Thiazolone, 4-(bromomethyl)-

Cat. No.: B1381964
CAS No.: 55002-65-8
M. Wt: 194.05 g/mol
InChI Key: MLVWGBHJGZAYCV-UHFFFAOYSA-N
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Description

2(3H)-Thiazolone, 4-(bromomethyl)- is a heterocyclic compound featuring a thiazolone ring with a bromomethyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolone, 4-(bromomethyl)- typically involves the bromination of 2(3H)-thiazolone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 4-position of the thiazolone ring.

Industrial Production Methods: Industrial production of 2(3H)-Thiazolone, 4-(bromomethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Thiazolone, 4-(bromomethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2(3H)-Thiazolone, 4-(bromomethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolone, 4-(bromomethyl)- depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic sites in biomolecules, thereby altering their function.

Comparison with Similar Compounds

  • 2(3H)-Thiazolone, 4-methyl-
  • 2(3H)-Thiazolone, 4-chloromethyl-
  • 2(3H)-Thiazolone, 4-iodomethyl-

Comparison: 2(3H)-Thiazolone, 4-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its methyl, chloromethyl, and iodomethyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, while being less reactive than the iodomethyl group. This balance of reactivity makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVWGBHJGZAYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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